An In-depth Technical Guide to the Chemical Structure Analysis of 3-Ethyl-3-methylazetidine-1-carboxamide
An In-depth Technical Guide to the Chemical Structure Analysis of 3-Ethyl-3-methylazetidine-1-carboxamide
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's chemical structure is a foundational requirement. The arrangement of atoms and bonds dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth analysis of the chemical structure of 3-Ethyl-3-methylazetidine-1-carboxamide, a novel small molecule featuring a strained four-membered azetidine ring and a primary carboxamide moiety.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical strategy. By integrating data from multiple spectroscopic techniques, we will construct a self-validating system that confirms the molecule's constitution and connectivity with a high degree of confidence. While experimental data for this specific molecule is not publicly available[1], this guide will synthesize established principles of spectroscopic analysis for its constituent functional groups to present a robust predictive framework for its characterization.
Molecular Overview
The initial step in any structural elucidation workflow is to ascertain the fundamental properties of the target compound.
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Molecular Formula: C₇H₁₄N₂O[1]
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Molecular Weight (Monoisotopic): 142.1106 g/mol [1]
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Canonical SMILES: CCC1(CN(C1)C(=O)N)C[1]
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InChIKey: WGVSBLXJMHDRFI-UHFFFAOYSA-N[1]
Structure:
Caption: 2D Structure of 3-Ethyl-3-methylazetidine-1-carboxamide.
Integrated Spectroscopic Analysis Strategy
A multi-technique approach is essential for unambiguous structure confirmation. Each method provides a unique piece of the puzzle, and their collective data should be internally consistent. Our strategy involves Mass Spectrometry (MS) to determine the mass and formula, Infrared (IR) Spectroscopy to identify functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
Expertise & Causality: MS is the first-line technique to confirm the molecular weight and elemental composition. For a molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective. We expect the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ to be a prominent signal. High-Resolution Mass Spectrometry (HRMS) is critical to distinguish the molecular formula C₇H₁₄N₂O from other possibilities with the same nominal mass.
Predicted Data & Interpretation:
| Ion | Predicted m/z (HRMS) | Rationale |
| [M+H]⁺ | 143.1179 | Protonated parent molecule, expected with ESI.[1] |
| [M+Na]⁺ | 165.0998 | Sodium adduct, common in ESI.[1] |
| [M]⁺• | 142.1106 | Radical cation, expected with EI.[1] |
Fragmentation Analysis (Trustworthiness): The fragmentation pattern provides a fingerprint of the molecule's structure, offering a self-validating check on the proposed connectivity. The most probable fragmentation pathways involve the cleavage of the amide bond and ring-opening of the strained azetidine.[2]
Caption: Predicted major fragmentation pathways in MS/MS.
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Pathway A (N-CO Cleavage): The most common fragmentation for amides is the cleavage of the N-CO bond, leading to the loss of the neutral carboxamide radical and formation of the stable azetidinium ion.
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Pathway B (α-Cleavage): Loss of the ethyl group (alpha to the quaternary carbon) would generate another significant fragment.
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Pathway C (Rearrangement): While less common for cyclic amides, a rearrangement involving the ethyl group could lead to the loss of ethene.[3]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment. For this molecule, we are primarily interested in the N-H and C=O stretches of the primary amide and the C-N stretches associated with the azetidine ring.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Rationale |
| ~3350 & ~3180 | N-H Asymmetric & Symmetric Stretch | The presence of two distinct peaks in this region is a definitive indicator of a primary (-NH₂) amide group.[4][5] |
| ~1650 | C=O Stretch (Amide I Band) | This strong absorption is characteristic of an amide carbonyl. Conjugation effects lower its frequency compared to a ketone.[5][6] |
| ~1620 | N-H Bend (Amide II Band) | This band, resulting from N-H bending, further confirms the secondary amide structure.[6] |
| ~1250 | C-N Stretch | This absorption is expected for the C-N bonds within the azetidine ring and connected to the carbonyl. |
The combination of the dual N-H stretches and the strong Amide I and II bands provides unequivocal evidence for the primary carboxamide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the full structure. The chemical shifts are influenced by the electron-withdrawing amide group and the unique electronic environment of the strained four-membered ring.
¹H NMR (Proton NMR)
Predicted Data & Interpretation:
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (-CH₂CH₃) | ~1.6 | Quartet (q) | 2H | Methylene protons adjacent to a methyl group and a quaternary carbon. |
| H-b (-CH₂CH₃ ) | ~0.9 | Triplet (t) | 3H | Methyl protons adjacent to a methylene group. |
| H-c (-CH₃ ) | ~1.2 | Singlet (s) | 3H | Methyl protons on a quaternary carbon with no adjacent protons to couple with. |
| H-d, H-e (ring -CH₂-) | ~3.8 & ~3.6 | Doublet (d) each | 2H each | The two sets of methylene protons on the azetidine ring are diastereotopic. They will appear as two distinct signals, likely doublets due to geminal coupling. The protons on the carbons attached to the amide nitrogen will be significantly downfield. |
| H-f (-NH₂) | ~6.5 - 7.5 | Broad Singlet (br s) | 2H | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |
¹³C NMR (Carbon NMR)
Predicted Data & Interpretation:
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-1 (-C =O) | ~175 | The carbonyl carbon of an amide is highly deshielded and appears far downfield. |
| C-2, C-3 (ring -C H₂-) | ~50-60 | Azetidine ring carbons attached to nitrogen are deshielded compared to alkanes.[7] |
| C-4 (ring -C (Et)(Me)-) | ~40 | The quaternary carbon within the ring. |
| C-5 (-C H₂CH₃) | ~30 | The methylene carbon of the ethyl group. |
| C-6 (-CH₂C H₃) | ~8 | The terminal methyl carbon of the ethyl group. |
| C-7 (-C H₃) | ~25 | The methyl group attached to the quaternary carbon. |
2D NMR for Structural Validation (Trustworthiness)
2D NMR experiments are crucial for building a self-validating dataset by showing direct correlations between atoms.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect a clear correlation between the ethyl group's methylene (H-a) and methyl (H-b) protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would confirm the assignments made in the 1D spectra (e.g., the proton at ~1.6 ppm correlates to the carbon at ~30 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall structure, as it shows correlations between protons and carbons over 2-3 bonds. It validates the connectivity of non-protonated carbons and links different fragments of the molecule together.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
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H-c (methyl singlet) to C-4 (quaternary), C-2 and C-3 (ring methylenes): This definitively places the methyl group on the quaternary ring carbon.
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H-a (ethyl methylene) to C-4 (quaternary) and C-6 (ethyl methyl): This confirms the attachment of the ethyl group to the same quaternary carbon.
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H-d and H-e (ring methylenes) to C-1 (carbonyl): This crucial correlation links the azetidine ring nitrogen to the carboxamide group, confirming the N-acyl structure.
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H-f (amide protons) to C-1 (carbonyl): Confirms the primary amide structure.
Experimental Protocols
The following are generalized protocols for acquiring the data discussed. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.
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Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, confirming it matches C₇H₁₄N₂O.
Infrared (IR) Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Method: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for N-H and C=O stretches as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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¹H NMR: Acquire with 16-32 scans.
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¹³C NMR: Acquire with 1024-4096 scans using proton decoupling.
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COSY: Acquire using standard gradient-selected parameters.
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HSQC: Acquire using standard gradient-selected parameters, optimized for a ¹J(CH) of ~145 Hz.
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HMBC: Acquire using standard gradient-selected parameters, optimized for long-range couplings of 8-10 Hz.
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Data Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, pick peaks, and analyze coupling patterns. Use the 2D spectra to build the connectivity map as described previously.
Conclusion
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